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molecular formula C11H17N3O B8704470 2-((6-Methoxy-2-pyridinyl)methyl)piperazine

2-((6-Methoxy-2-pyridinyl)methyl)piperazine

Cat. No. B8704470
M. Wt: 207.27 g/mol
InChI Key: QADXNQZPFVHBJD-UHFFFAOYSA-N
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Patent
US08431563B2

Procedure details

To a 50-mL round-bottomed flask was added 3-((6-methoxy-2-pyridinyl)methyl)-2,5-piperazinedione (423 mg, 1.80 mmol), borane methyl sulfide, complex (0.68 mL, 7.19 mmol, Aldrich, St. Louis, Mo.), and THF (6 mL). The reaction mixture was stirred at 70° C. for 2 h and allowed to cool to room temperature. The reaction mixture was diluted with MeOH (1 mL), followed by 1N NaOH (12 mL), and extracted with DCM (2×50 mL). The organic extracts were washed with saturated NaCl (10 mL) and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude 2-((6-methoxy-2-pyridinyl)methyl)piperazine as light-yellow viscous oil, which was used without purification.
Quantity
423 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH2:9][CH:10]2[NH:15][C:14](=O)[CH2:13][NH:12][C:11]2=O)[CH:6]=[CH:5][CH:4]=1.CSC.B.C1COCC1.[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH2:9][CH:10]2[CH2:11][NH:12][CH2:13][CH2:14][NH:15]2)[CH:6]=[CH:5][CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
423 mg
Type
reactant
Smiles
COC1=CC=CC(=N1)CC1C(NCC(N1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC.B
Name
Quantity
6 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
The organic extracts were washed with saturated NaCl (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=CC(=N1)CC1NCCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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